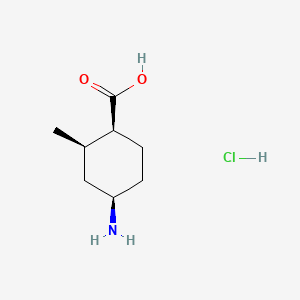
Pyrazin-2-ylmethylhydrazine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazin-2-ylmethylhydrazine;dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4 and a molecular weight of 197.07 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazin-2-ylmethylhydrazine;dihydrochloride typically involves the reaction of pyrazine derivatives with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazin-2-ylmethylhydrazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, hydrazine derivatives, and other functionalized compounds. These products are often used in further chemical synthesis and research applications .
Wissenschaftliche Forschungsanwendungen
Pyrazin-2-ylmethylhydrazine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of Pyrazin-2-ylmethylhydrazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to Pyrazin-2-ylmethylhydrazine;dihydrochloride include:
- Pyrazinamide
- Pyrazinecarboxamide
- Pyrazinecarboxylic acid
- Pyrazine derivatives with various functional groups
Uniqueness
This compound is unique due to its specific hydrazine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new therapeutic agents and chemical synthesis .
Eigenschaften
Molekularformel |
C5H10Cl2N4 |
|---|---|
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
pyrazin-2-ylmethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-9-4-5-3-7-1-2-8-5;;/h1-3,9H,4,6H2;2*1H |
InChI-Schlüssel |
JRIOFMFFXXWBDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)CNN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B13907377.png)


![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)



![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)




![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)

